Salsalate-d8
Description
Salsalate-d8 is a deuterated form of salsalate, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders. The deuterated version, this compound, contains eight deuterium atoms, which can be used in various scientific research applications, particularly in studies involving metabolic pathways and drug metabolism.
Properties
Molecular Formula |
C14H10O5 |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3,4,5-tetradeuterio-6-hydroxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
WVYADZUPLLSGPU-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2=C(C(=C(C(=C2C(=O)O)[2H])[2H])[2H])[2H])O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salsalate-d8 involves the incorporation of deuterium atoms into the salsalate molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated salicylic acid can be used as a starting material to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) and a suitable catalyst to replace hydrogen atoms with deuterium atoms.
Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the exchange of hydrogen atoms with deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Salsalate-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as hydroquinones.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce quinones, while reduction can yield hydroquinones.
Scientific Research Applications
Salsalate-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to understand the biotransformation of drugs and other compounds.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in the treatment of inflammatory diseases.
Industry: Utilized in the development of new drugs and formulations, particularly in the field of deuterated pharmaceuticals.
Mechanism of Action
The mechanism of action of Salsalate-d8 is similar to that of salsalate. It primarily involves the inhibition of the synthesis and release of prostaglandins, which are mediators of inflammation. The active metabolite, salicylic acid, inhibits the enzyme cyclooxygenase (COX), reducing the production of prostaglandins. Additionally, this compound may inhibit the release of nuclear factor kappa B (NF-kB), a key regulator of inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another NSAID with similar anti-inflammatory properties but with different pharmacokinetics and side effects.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Naproxen: Another NSAID with a longer half-life and different pharmacokinetic profile.
Uniqueness of Salsalate-d8
This compound is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the stability and metabolic profile of the compound, making it valuable in studies involving drug metabolism and pharmacokinetics. Additionally, this compound’s ability to inhibit NF-kB sets it apart from other NSAIDs, providing potential therapeutic benefits in inflammatory and metabolic diseases .
Biological Activity
Salsalate-d8 is a deuterated form of salsalate, a non-acetylated salicylate compound known for its anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
Salsalate is primarily used in the management of conditions such as osteoarthritis and rheumatoid arthritis due to its ability to reduce inflammation and pain. The deuterated version, this compound, is utilized in pharmacokinetic studies to trace metabolic pathways without interference from endogenous salicylates.
- Inhibition of NF-κB Activation : this compound has been shown to block the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
- Impact on Gene Expression : Research indicates that this compound can modulate gene expression related to neuroprotection and neurogenesis. For example, it elevates levels of neuropeptides such as oxytocin and thyrotropin-releasing hormone, which are beneficial for neuronal health .
- Acetyltransferase Activity : Salsalate and its derivatives inhibit CBP/p300 acetyltransferase activity by competing with acetyl-CoA. This mechanism can alter histone acetylation patterns, influencing gene transcription involved in inflammation and cancer pathways .
1. Type 2 Diabetes Management
This compound has been investigated for its potential in lowering blood glucose levels in patients with type 2 diabetes (T2D). Clinical trials have shown that it reduces HbA1c levels significantly over extended treatment periods, indicating improved glycemic control .
| Study | Duration | Dosage | HbA1c Reduction |
|---|---|---|---|
| TINSAL-T2D Stage 1 | 14 weeks | 3.0-4.0 g/day | Significant decrease |
| TINSAL-T2D Stage 2 | 48 weeks | 3.5 g/day | Sustained reduction |
2. Neuroprotective Effects
In models of traumatic brain injury (TBI), this compound demonstrated significant neuroprotective effects by reducing microglial activation and promoting an anti-inflammatory environment in the brain .
Case Studies
- Traumatic Brain Injury : In a controlled cortical impact model, administration of Salsalate post-injury resulted in decreased microglial activation and improved outcomes related to neuronal survival and repair mechanisms .
- Diabetes Management : A study involving diabetic patients treated with Salsalate for 48 weeks showed not only reductions in HbA1c but also changes in inflammatory markers, suggesting a dual role in managing both glucose levels and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
